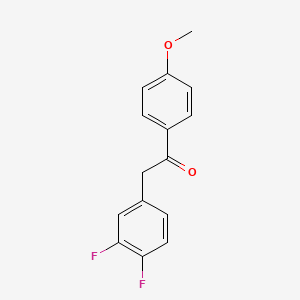
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
説明
“2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone” is a compound that contains a ketone functional group, a methoxy group, and two fluorine atoms attached to a phenyl ring. The presence of these functional groups can influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3,4-difluorophenyl compound with a 4-methoxyphenyl compound in the presence of a base and a suitable electrophile. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains a ketone functional group, which is polar and can engage in hydrogen bonding with suitable partners. The fluorine atoms on the phenyl ring are highly electronegative, which can influence the compound’s electronic distribution and reactivity. The methoxy group is an electron-donating group, which can also influence the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. The ketone could undergo reactions typical for carbonyl compounds, such as nucleophilic addition. The fluorine atoms could potentially be replaced in a nucleophilic aromatic substitution reaction, given suitable conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atoms could increase the compound’s polarity and potentially its solubility in polar solvents.科学的研究の応用
1. Synthesis and Chemical Reactions
- Condensation Reactions : A study describes the synthesis of various heterocyclic compounds, including isoflavones, isoxazole, pyrazoles, and 2-aminopyrimidine, through condensation reactions involving similar compounds (Moskvina et al., 2015).
2. Structural and Crystal Analysis
- Crystal Structure Characterization : Investigations have been conducted to understand the crystal structure of derivatives, which aids in comprehending molecular interactions and stability (Rao et al., 2014).
3. Synthesis of Medical Intermediates
- Preparation of Chiral Intermediates : Research highlights the use of similar compounds in the synthesis of chiral intermediates, vital for the production of certain medications (Guo et al., 2017).
4. Biological Applications
- Antimicrobial Activity : Some studies explore the synthesis of derivatives with potential antimicrobial properties (Pandey et al., 2002).
5. Photophysical Properties
- Spectroscopy and Fluorescence : Research into photophysical properties, such as fluorescence, has been conducted, which is essential for developing sensors and probes (Fang et al., 2019).
6. Catalytic Applications
- Enantioselective Reactions : Studies show the use of similar compounds in catalyzing enantioselective reactions, important in producing specific isomers of pharmaceutical compounds (Chang et al., 2008).
7. Material Science
- Synthesis of Novel Materials : Research includes the synthesis of novel Schiff bases from derivatives, which has implications in material science and drug discovery (Puthran et al., 2019).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it shows biological activity, it could be of interest in medicinal chemistry or pharmaceutical research.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZUQFBVHICAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
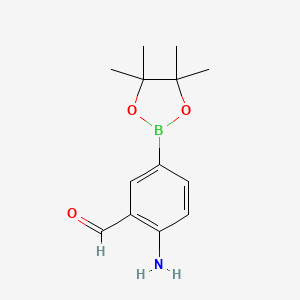
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
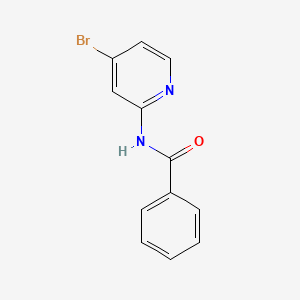
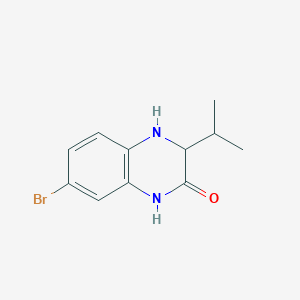
![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
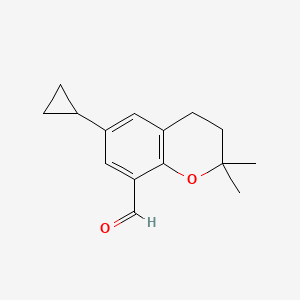

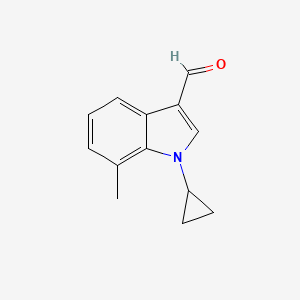
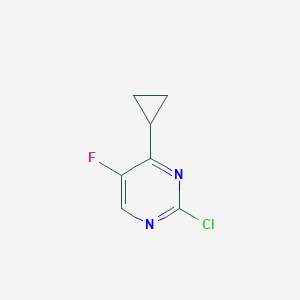
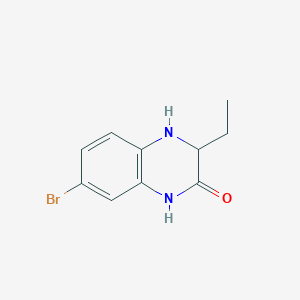
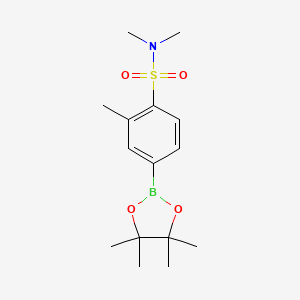
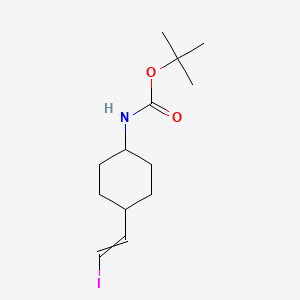
![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)